5-(Cyanomethyl)-2-nitrobenzoic acid

Description

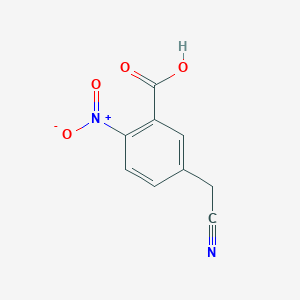

5-(Cyanomethyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a cyanomethyl (-CH2CN) functional group at the 5-position of the aromatic ring. These compounds share a common backbone of 2-nitrobenzoic acid, where substituents at the 5-position significantly influence their chemical reactivity, physical properties, and applications.

Properties

CAS No. |

104825-33-4 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

5-(cyanomethyl)-2-nitrobenzoic acid |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |

InChI Key |

YOJHHSAYGLLJFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |

Synonyms |

Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloro-2-nitrobenzoic Acid

- Structure: A chlorine atom replaces the cyanomethyl group at the 5-position.

- Properties: Molecular formula: C₇H₄ClNO₄; Molecular weight: 201.57 g/mol . Melting point: 215–217°C; Solubility: Insoluble in water, soluble in organic solvents like ethanol and DMSO .

- Applications : Used as an intermediate in pharmaceutical synthesis (e.g., mesalamine impurity M) and agrochemical production .

- Research : Demonstrated utility in metal-organic framework (MOF) synthesis due to its halogen-substituted aromatic system .

5-Mercapto-2-nitrobenzoic Acid (TNB)

- Structure : Features a thiol (-SH) group at the 5-position.

- Properties: Molecular formula: C₇H₅NO₄S; CAS RN: 153736-39-1 . Reactivity: Forms disulfide bonds (e.g., DTNB) under oxidative conditions .

- Applications : Precursor to DTNB (Ellman’s reagent), used to quantify thiol groups in proteins .

- Research : Reacts with hypochlorous acid (HOCl) to form NTB (2-nitro-5-thiobenzoate), a key tool in oxidative stress studies .

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid)

- Structure: Phenoxy group with 2-chloro-4-(trifluoromethyl) substituents at the 5-position.

- Properties: Molecular formula: C₁₄H₇ClF₃NO₅; CAS RN: 50594-66-6 . Melting point: 128–130°C; Solubility: Lipophilic, used in herbicide formulations .

- Applications: Protoporphyrinogen oxidase (PPO) inhibitor, widely used as a post-emergence herbicide .

Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate)

- Structure: Methyl ester of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.

- Properties: Molecular formula: C₁₄H₉Cl₂NO₅; CAS RN: 42576-02-3 . Applications: Pre-emergence herbicide targeting broadleaf weeds .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) at 5-Position | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 5-(Cyanomethyl)-2-nitrobenzoic acid* | C₉H₆N₂O₄ | 206.16 | -CH₂CN | N/A | Hypothesized: Drug synthesis |

| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | -Cl | 215–217 | Pharmaceutical intermediate |

| 5-Mercapto-2-nitrobenzoic acid | C₇H₅NO₄S | 215.19 | -SH | N/A | Precursor to DTNB |

| DTNB | C₁₄H₈N₂O₈S₂ | 396.36 | -S-S- (dimer) | 240–245 (dec.) | Thiol quantification |

| Acifluorfen | C₁₄H₇ClF₃NO₅ | 369.66 | -O-C₆H₃(Cl)-CF₃ | 128–130 | Herbicide |

| Bifenox | C₁₄H₉Cl₂NO₅ | 342.13 | -O-C₆H₃(Cl)₂ (methyl ester) | N/A | Pre-emergence herbicide |

*Theoretical data for this compound inferred from analogs.

Substituent Effects and Research Implications

- Electron-Withdrawing Groups: Chloro (-Cl) and nitro (-NO₂) groups enhance the acidity of the benzoic acid moiety (pKa ~1–2), making these compounds reactive in electrophilic substitutions .

- Cyanomethyl Group: The -CH2CN group may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs. Its nitrile functionality could participate in click chemistry or metal coordination .

- Biological Activity: Phenoxy-substituted derivatives (e.g., acifluorfen, bifenox) exhibit herbicidal activity due to their ability to disrupt plant electron transport chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.